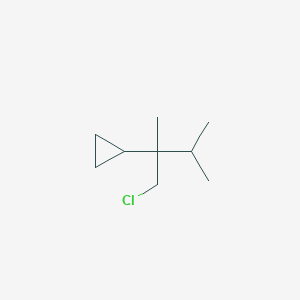

(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane

Description

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

(1-chloro-2,3-dimethylbutan-2-yl)cyclopropane |

InChI |

InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3 |

InChI Key |

PIRVHFXKUPTHLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CCl)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 1-chloro-2,3-dimethylbutane with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a solvent like diethyl ether or dichloromethane and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the cyclopropane ring can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of alcohols, ethers, or amines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Scientific Research Applications

(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,3-dimethylbutan-2-yl group introduces significant steric hindrance, comparable to the isobutyl and tetramethyl groups in and . This hindrance may influence reaction pathways, as seen in cyclopropane derivatization strategies .

Reactivity and Chemical Behavior

- Chlorine Reactivity: The target compound’s chloro group is less reactive than dichloro analogs (e.g., ) due to reduced electron-withdrawing effects. However, its reactivity may exceed non-halogenated cyclopropanes, as chlorine enhances electrophilic character .

- Ring Strain Effects : Like all cyclopropanes, the strained ring predisposes the compound to ring-opening reactions. However, steric shielding from the dimethylbutyl group may slow such reactions compared to less-substituted analogs (e.g., unsubstituted cyclopropane ).

- Stereochemical Outcomes : Derivatization reactions (e.g., halogenation) are influenced by substituent positions. For example, steric shielding in (+)-menthyl ester derivatives leads to preferential R,R configurations , suggesting similar stereoselectivity could occur in the target compound.

Physical Properties

- Boiling Points: Cyclopropane derivatives with polar substituents (e.g., Cl, OCH₃) exhibit higher boiling points than nonpolar analogs. For example: Unsubstituted cyclopropane: 240 K Dimethyl ether (CH₃OCH₃): Higher boiling point (248 K) due to dipole-dipole interactions . The target compound’s boiling point is expected to exceed both due to its larger molar mass and moderate polarity.

Solubility : The chloro and alkyl groups likely render the compound more soluble in organic solvents than unsubstituted cyclopropane but less soluble than hydroxylated derivatives.

Spectroscopic Characteristics

- NMR Shifts : The cyclopropane ring’s anisotropic magnetic field induces distinct shifts in neighboring protons. For example:

Biological Activity

(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane is a compound of interest in the field of organic chemistry and pharmacology. Its unique structure, featuring a cyclopropane ring and a chloroalkyl substituent, suggests potential biological activities that warrant investigation.

The molecular formula of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane is , with a molecular weight of approximately 162.68 g/mol. The presence of the chlorine atom can influence the compound's reactivity and interaction with biological targets.

The biological activity of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane may be attributed to its ability to interact with various molecular targets within biological systems. The chloro substituent could facilitate nucleophilic attack or participate in electrophilic reactions, potentially leading to the modulation of enzyme activity or receptor interactions.

Biological Activity Studies

Research into the biological activity of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane has been limited; however, related compounds have shown promising results in various studies:

- Antimicrobial Activity : Some chlorinated hydrocarbons exhibit antimicrobial properties. For example, compounds with similar structures have been tested against bacterial strains, showing varying degrees of effectiveness.

- Cytotoxicity : Preliminary studies suggest that structurally related cyclopropanes can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis or necrosis pathways.

- Enzyme Inhibition : Compounds with a similar framework have been explored for their potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes.

Case Studies

While specific case studies on (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane are scarce, analogous compounds provide insights:

- Cyclopropane Derivatives : A study on cyclopropane derivatives indicated that modifications at the 1-position (similar to the chloro substitution in this compound) can significantly impact the biological activity against various targets, including enzymes and receptors involved in disease processes .

Comparative Analysis

To better understand the potential biological activity of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropane derivative | Antidepressant effects |

| 1-Chlorocyclobutane | Chlorinated cyclobutane | Antimicrobial properties |

| 1-Bromocyclohexane | Brominated cyclohexane | Cytotoxic effects on cancer cells |

Research Findings

Recent literature has focused on the synthesis and structure-activity relationship (SAR) of cyclopropane derivatives. These studies indicate that small changes in substituents can lead to significant alterations in biological activity . For example:

- A study demonstrated that introducing a halogen at specific positions could enhance binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-chloro-2,3-dimethylbutan-2-yl)cyclopropane, considering cyclopropane ring strain and steric hindrance from substituents?

- Methodological Answer : Synthesis should prioritize strategies to mitigate ring strain (e.g., cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed methods). Steric hindrance from the dimethyl and chloro groups requires careful selection of precursors and reaction conditions (e.g., low-temperature, sterically tolerant catalysts). Post-synthesis purification via fractional distillation or chromatography is critical to isolate the product .

Q. What safety protocols are essential for handling and disposing of halogenated cyclopropanes like this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for halogenated organics: use fume hoods, nitrile gloves, and explosion-proof equipment. Waste must be segregated into halogenated solvent containers and processed by certified waste management services to prevent environmental release. Stability tests (e.g., DSC for exothermic decomposition) should precede large-scale reactions .

Advanced Research Questions

Q. How can computational methods (DFT, QSPR) predict the electronic and thermodynamic properties of this compound, and what parameters are critical for accuracy?

- Methodological Answer : Density Functional Theory (DFT) can model bond polarity, ring strain, and substituent effects. Key parameters include basis sets (e.g., B3LYP/6-31G*), Natural Bond Orbital (NBO) analysis for hyperconjugation, and Molecular Electrostatic Potential (MEP) for reactive site identification. QSPR models require training datasets with experimental thermodynamic properties (e.g., ΔHf, logP) for validation .

Q. How do the 2,3-dimethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution (SN) or elimination reactions?

- Methodological Answer : The chloro group’s position adjacent to a quaternary carbon (due to dimethyl groups) creates steric hindrance, favoring elimination over SN2. Kinetic studies under varying solvents (polar aprotic vs. protic) and bases (e.g., KOtBu vs. DBU) can quantify competing pathways. Computational analysis (e.g., transition-state modeling) further clarifies steric/electronic contributions .

Q. What experimental and in silico approaches are suitable for evaluating antimicrobial activity, given structural analogs’ DNA gyrase inhibition?

- Methodological Answer : Conduct in vitro assays against Gram-positive/-negative bacteria (e.g., MIC determination). Pair with molecular docking (AutoDock Vina) to assess binding affinity for DNA gyrase’s ATPase domain. Validate via comparative studies with known inhibitors (e.g., ciprofloxacin) and mutagenesis assays to confirm target specificity .

Q. How can researchers resolve contradictions between experimental reaction yields and computational predictions for this compound’s stability?

- Methodological Answer : Discrepancies may arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Perform control experiments (e.g., time-resolved NMR to track intermediates) and refine computational models with implicit solvent corrections (e.g., SMD model). Cross-validate with spectroscopic data (IR, Raman) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.